REACTION_CXSMILES
|
C(NC(C)C)(C)C.[Li]CCCC.[C:13]([O:18][CH3:19])(=[O:17])[CH:14]([CH3:16])[CH3:15].Br[C:21]1[CH:26]=[CH:25][C:24]([Br:27])=[CH:23][N:22]=1>C1COCC1>[Br:27][C:24]1[CH:25]=[CH:26][C:21]([C:14]([CH3:16])([CH3:15])[C:13]([O:18][CH3:19])=[O:17])=[N:22][CH:23]=1
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Name
|
|
Quantity
|
0.45 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)NC(C)C
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Name
|
|
Quantity
|
2.64 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
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Name
|
|
Quantity
|
0.36 mL
|
Type
|
reactant
|
Smiles
|
C(C(C)C)(=O)OC
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Name
|
|
Quantity
|
0.5 g
|
Type
|
reactant
|
Smiles
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BrC1=NC=C(C=C1)Br
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Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
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C1CCOC1
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Control Type
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UNSPECIFIED
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Setpoint
|
-10 °C
|
Type
|
CUSTOM
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Details
|
The reaction mixture was stirred at −10° C. for 30 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added dropwise over 5 minutes
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Duration
|
5 min
|
Type
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TEMPERATURE
|
Details
|
after which time the reaction mixture was cooled to −78° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
WAIT
|
Details
|
was continued at −78° C. for 45 minutes
|
Duration
|
45 min
|
Type
|
TEMPERATURE
|
Details
|
to warm to room temperature
|
Type
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STIRRING
|
Details
|
stirred for 2 hours
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched by addition of saturated aqueous ammonium chloride solution
|
Type
|
EXTRACTION
|
Details
|
extracted into DCM (3×20 ml)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
the combined organics dried (MgSO4)
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was purified by FCC on silica gel [19:1 heptane/EtOAc as eluent]
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=CC(=NC1)C(C(=O)OC)(C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 195 mg | |
YIELD: PERCENTYIELD | 36% | |
YIELD: CALCULATEDPERCENTYIELD | 35.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |